1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a complex organic compound that combines a piperazine moiety with a boron-containing dioxaborolane group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and materials science due to its unique structural features and potential applications.
This compound can be classified under the category of boron-containing organic compounds, specifically as a derivative of piperazine. The molecular formula for 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is , with a molecular weight of approximately 388.309 g/mol. It is often used in various chemical syntheses and material formulations due to its ability to form stable complexes with other molecules.
The synthesis of 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves several key steps:
The detailed reaction conditions such as temperature, solvent choice (often organic solvents like dichloromethane or tetrahydrofuran), and reaction time are critical for optimizing yield and purity .
The compound can undergo various chemical reactions typical for piperazines and boron compounds:
The mechanism of action for 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine primarily revolves around its interactions with biological targets or other chemical species.
Quantitative data on binding affinities or kinetic parameters would typically be derived from experimental assays .
The integration of boron atoms into bioactive molecules has revolutionized medicinal chemistry, overcoming historical concerns about toxicity through clinically validated agents like bortezomib (multiple myeloma), crisaborole (atopic dermatitis), and tavaborole (onychomycosis) [3] [6]. Boron’s vacant p-orbital enables reversible covalent interactions with nucleophilic residues (e.g., serine, threonine) in biological targets, facilitating precise inhibition of enzymes such as proteasomes, phosphodiesterase-4 (PDE-4), and aminoacyl-tRNA synthetases [7]. This mechanism underpins the "targeted covalent inhibitor" paradigm, where boron-containing compounds combine high specificity with tunable reversibility [4]. Beyond established drugs, over 5,000 boronic acid derivatives are now accessible for drug discovery, highlighting the field’s expansion [4]. Within this landscape, hybrid architectures merging boron motifs with privileged pharmacophores like piperazine offer enhanced bioactivity and drug-likeness. The compound 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine exemplifies this strategy, incorporating a pinacol boronic ester and a tertiary piperazine moiety [1] [5].
Table 1: Key FDA-Approved Boron-Containing Drugs and Their Targets
| Drug Name | Therapeutic Indication | Biological Target | Mechanism of Action |
|---|---|---|---|
| Bortezomib | Multiple Myeloma | 26S Proteasome (β5 subunit) | Reversible inhibition of chymotrypsin-like activity |
| Crisaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE-4) | Increased cAMP, reduced inflammation |
| Tavaborole | Onychomycosis | Leucyl-tRNA synthetase (LeuRS) | Inhibition of fungal protein synthesis |
| Vaborbactam | Urinary Tract Infections | Serine β-lactamases | Potentiation of β-lactam antibiotics |
Boronic acids and their ester derivatives (e.g., pinacol esters) exhibit unique reactivity due to boron’s electron-deficient nature. At physiological pH, they equilibrate between trigonal planar (sp²) and tetrahedral (sp³) forms, with the latter forming reversible covalent adducts with nucleophiles at enzyme active sites [7]. This dynamic underpins their utility as targeted covalent inhibitors:
Piperazine is a versatile nitrogen heterocycle featured in >20% of small-molecule pharmaceuticals. Its value arises from:
Table 2: Piperazine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Structural Features | Role of Piperazine |
|---|---|---|---|
| Aripiprazole | Antipsychotic | Quinolinone-piperazine-aryl | Dopamine receptor modulation |
| Itraconazole | Antifungal | Triazole-piperazine-acetophenone | Solubility enhancement and membrane interaction |
| Subject Compound | Investigational | Boronic ester-piperazine-tolyl | Linker and solubility modulator |
Hybrid molecules merging boronic esters and piperazine leverage synergistic effects to overcome limitations of individual motifs:- Synthetic Routes: The subject compound (C₁₈H₂₉BN₂O₂, MW 316.25 g/mol) is synthesized via:1. Miyaura borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.2. SNAr or Buchwald-Hartwig amination to install the 1-methylpiperazine group [1] [8] [10]. Canonical SMILES: CC1(C)C(C)(C)OB(C2=CC=C(N3CCN(C)CC3)C(C)=C2)O1 [5].- Physicochemical Optimization: The lipophilic pinacol ester (logP ~3.5) balances the hydrophilic piperazine (calculated pKa ~7.8), enhancing membrane permeability while retaining aqueous solubility [5] [10].- Bioactivity Evidence: Though direct studies of the subject compound are limited, structurally analogous benzoxaborole-piperazine hybrids show:- Antifungal activity against Trichophyton rubrum (MIC₉₀ = 42 μM) [8].- Enhanced proteasome inhibition vs. non-hybrid analogs due to improved target engagement [6].- Potential for kinase inhibition (e.g., HIPK2) via boron-mediated covalent binding [3].
Table 3: Research Findings for Boron-Piperazine Hybrids
| Compound Class | Biological Activity | Potency | Key Advantage |
|---|---|---|---|
| Benzoxaborole-piperazines | Anti-dermatophytic (T. mentagrophytes) | MIC₉₀ = 21–146 μM | Broader spectrum vs. tavaborole |
| Arylboronate-piperazines | Proteasome inhibition | IC₅₀ < 1 μM | Improved cellular uptake over bortezomib analogs |
| Subject Compound | Kinase inhibition (predicted) | Under investigation | Balanced logP (3.5–4.0) and solubility |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8